![molecular formula C10H11NO4S B14597821 N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 60193-92-2](/img/structure/B14597821.png)
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine is a complex organic compound that belongs to the family of quinone imines These compounds are known for their diverse biological activities and are found in various natural products, endogenous biochemical substances, and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine typically involves the reaction of L-cysteine with a quinone derivative. One common method involves the reaction of L-cysteine with 5-hydroxy-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone imine structure to a hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds. These products can have different biological and chemical properties, making them useful in various applications.
Aplicaciones Científicas De Investigación
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of oxidative stress-related diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial for cellular processes. It can also interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine can be compared with other quinone imines and related compounds:
Quinomethanes: These compounds have similar structures but differ in their substituents and reactivity.
Benzoxathiol Derivatives: These compounds share some structural features but have different biological activities and applications.
Halogenated Quinone Imines: These derivatives have enhanced biological activity due to the presence of halogen atoms.
The uniqueness of this compound lies in its specific structure and the presence of the L-cysteine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60193-92-2 |
|---|---|
Fórmula molecular |
C10H11NO4S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
(2R)-2-[(2,3-dihydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-8-3-1-2-6(9(8)13)4-11-7(5-16)10(14)15/h1-4,7,12-13,16H,5H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
PJWONSDRZCLJSN-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)O)O)C=N[C@@H](CS)C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C=NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


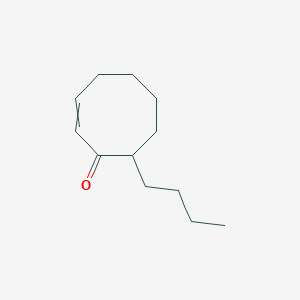
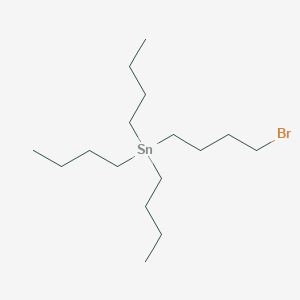
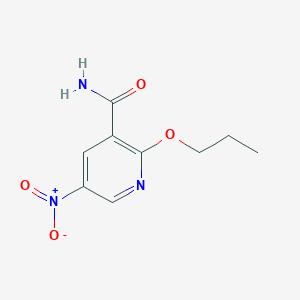
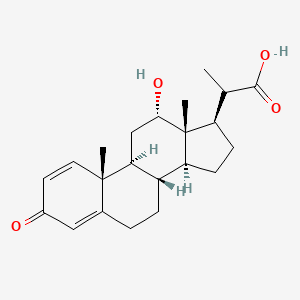
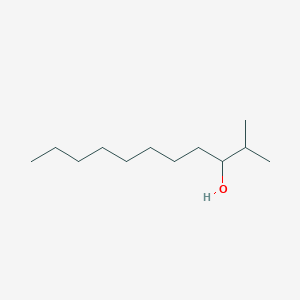
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
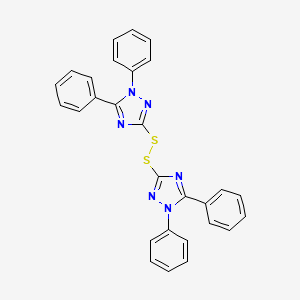
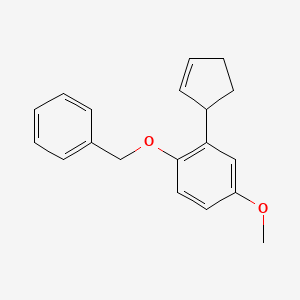
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
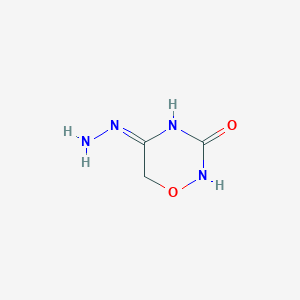
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
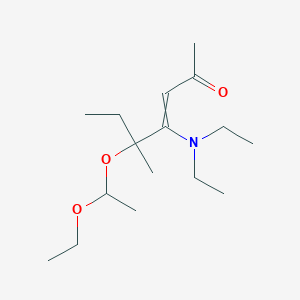

phenylphosphanium](/img/structure/B14597825.png)
